molecular formula C9H8F3IO2S B14052308 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene

1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene

Cat. No.: B14052308
M. Wt: 364.13 g/mol
InChI Key: XZVMAMALNWEJFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene can be synthesized through various synthetic routesThe reaction conditions typically include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent functional group modifications. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • 1,4-Dimethoxy-2-iodobenzene
  • 1,4-Dimethoxy-2-iodo-5-(methylthio)benzene
  • 1,4-Dimethoxy-2-iodo-5-(trifluoromethyl)benzene

Comparison: 1,4-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-2,5-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-4-8(16-9(10,11)12)7(15-2)3-5(6)13/h3-4H,1-2H3

InChI Key

XZVMAMALNWEJFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1I)OC)SC(F)(F)F

Origin of Product

United States

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